3-aminopropyl(ethyl)phosphinic acid;hydrochloride
Beschreibung
Historical Development and Discovery
The historical development of 3-aminopropyl(ethyl)phosphinic acid hydrochloride is intrinsically linked to the broader research efforts in gamma-aminobutyric acid receptor pharmacology that gained momentum in the latter half of the twentieth century. The compound emerged from systematic investigations into phosphinic acid analogs of gamma-aminobutyric acid, building upon foundational work that began with the synthesis of baclofen, a potent gamma-aminobutyric acid type B receptor agonist, in the early 1960s. Twenty-five years after baclofen's synthesis, researchers led by Kerr and colleagues described the first gamma-aminobutyric acid type B receptor antagonist, phaclofen, in 1987, which marked a crucial turning point in the field but suffered from poor blood-brain barrier penetration.
The development of 3-aminopropyl(ethyl)phosphinic acid hydrochloride, designated with the research code CGP 36216, represented a significant advancement in addressing the limitations of earlier antagonists. This compound was developed as part of a comprehensive research program aimed at creating gamma-aminobutyric acid and baclofen derivatives by systematically replacing carboxylic acid residues with various phosphinic acid groups. The synthetic methodology employed for its preparation was based on nucleophilic addition reactions of phosphinic acid derivatives to substrates containing carbon-nitrogen double bonds or activated carbon-carbon double bonds. Research documentation indicates that the compound was first synthesized and characterized in the late 1980s, with its unique pharmacological properties being elucidated through extensive electrophysiological studies conducted throughout the 1990s.
The discovery process involved sophisticated three-component one-pot reactions utilizing phosphinic acid derivatives and various amine compounds with aldehydes, demonstrating the advanced synthetic chemistry techniques employed in its development. The compound's emergence coincided with growing interest in phosphinothricin, a naturally occurring phosphorus analog of glutamic acid with antibiotic and herbicidal properties, which had highlighted the potential biological significance of phosphinic acid derivatives. Patent documentation from this period reveals comprehensive efforts to develop pharmaceutical compositions containing the compound and its derivatives, indicating substantial commercial and research interest in its therapeutic potential.
Position in the Phosphinic Acid Gamma-Aminobutyric Acid Analog Family
3-Aminopropyl(ethyl)phosphinic acid hydrochloride occupies a distinctive position within the extensive family of phosphinic acid gamma-aminobutyric acid analogs, distinguished by its unique structural features and pharmacological selectivity profile. The compound belongs to a specialized class of organophosphorus compounds characterized by the presence of a phosphorus atom bonded to carbon atoms and an oxygen atom, accompanied by an amino group that enhances its biological activity and receptor binding properties. Within this family, it is specifically classified among the antagonistic compounds, contrasting with agonistic phosphinic acid derivatives such as 3-aminopropylmethylphosphinic acid, which demonstrates potent gamma-aminobutyric acid type B receptor activation rather than inhibition.
The structural relationship between 3-aminopropyl(ethyl)phosphinic acid hydrochloride and other family members reveals systematic modifications that influence receptor selectivity and pharmacological activity. Research has demonstrated that phosphinic acid analogs of glycine, phenylglycine, alanine, valine, proline, aminomalonic acid, and aspartic acid have been successfully synthesized using similar methodological approaches, each exhibiting distinct biological properties based on their specific structural configurations. The ethyl substitution pattern in 3-aminopropyl(ethyl)phosphinic acid hydrochloride distinguishes it from methyl-substituted analogs and contributes to its selective antagonistic properties at presynaptic gamma-aminobutyric acid type B receptors.
Comparative studies within this chemical family have revealed that structural modifications, particularly in the alkyl substitution patterns and chain length variations, significantly influence receptor subtype selectivity and potency characteristics. The compound demonstrates markedly different pharmacological profiles compared to trifluoromethyl and difluoromethyl phosphinic acid analogs, which represent another branch of this chemical family designed to serve as protein amino acid analogs. Research findings indicate that while some family members show activity at both presynaptic and postsynaptic gamma-aminobutyric acid type B receptors, 3-aminopropyl(ethyl)phosphinic acid hydrochloride exhibits remarkable selectivity for presynaptic sites, with minimal activity at postsynaptic receptors even at concentrations up to one millimolar.
Nomenclature, Identification, and Classification
The comprehensive nomenclature system for 3-aminopropyl(ethyl)phosphinic acid hydrochloride encompasses multiple identification methods and classification schemes that reflect its complex chemical structure and biological significance. The International Union of Pure and Applied Chemistry systematic name for the compound is 3-aminopropyl(ethyl)phosphinic acid hydrochloride, which accurately describes its structural components including the three-carbon aminopropyl chain, the ethyl substituent, and the phosphinic acid functional group with its associated hydrochloride salt. The compound is also widely recognized by its research designation CGP 36216, which has become standard nomenclature in scientific literature and commercial suppliers.
Chemical identification databases provide comprehensive descriptor information for the compound, including its International Chemical Identifier string: InChI=1S/C5H14NO2P.ClH/c1-2-9(7,8)5-3-4-6;/h2-6H2,1H3,(H,7,8);1H, and its corresponding International Chemical Identifier Key: CFQFXUJBWMPODB-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is documented as CCP(=O)(CCCN)O.Cl, providing a concise structural notation that facilitates database searches and chemical informatics applications. Additional synonyms documented in chemical databases include 3-aminopropyl(ethyl)phosphinic acid hydrochloride, CGP36216 hydrochloride, and various permutations of these naming conventions.
The compound's classification within chemical taxonomy systems places it firmly within the organophosphorus compound category, specifically as a phosphinic acid derivative with amino functionality. Patent classification systems categorize it under C07F9/30 for phosphinic acids and related compounds, while pharmaceutical classification systems recognize it under A61K31/66 for medicinal preparations containing phosphorus compounds. The Chemical Abstracts Service registry numbers provide definitive identification, with 123691-29-2 assigned to the base acid form and 1781834-71-6 designated for the hydrochloride salt. PubChem database entries maintain separate compound identification numbers, with CID 9898878 for the base compound and CID 90488815 for the hydrochloride form, ensuring precise identification in chemical information systems.
Significance in Phosphorus Chemistry Research
The significance of 3-aminopropyl(ethyl)phosphinic acid hydrochloride in phosphorus chemistry research extends far beyond its immediate applications in neuropharmacology, representing a paradigmatic example of how strategic molecular design can yield compounds with exceptional selectivity and potency characteristics. The compound exemplifies the sophisticated synthetic methodologies that have evolved within organophosphorus chemistry, particularly those involving the precise manipulation of phosphinic acid functional groups to achieve specific biological activities. Its development has contributed substantially to understanding structure-activity relationships within phosphinic acid derivatives, providing crucial insights into how subtle structural modifications can dramatically alter receptor binding profiles and pharmacological selectivity.
Research investigations utilizing 3-aminopropyl(ethyl)phosphinic acid hydrochloride have significantly advanced fundamental understanding of phosphorus-containing biomolecules and their interactions with biological systems. The compound's unique selectivity profile has enabled researchers to dissect complex receptor mechanisms and has served as a valuable tool for investigating presynaptic versus postsynaptic gamma-aminobutyric acid type B receptor functions. Studies employing the compound have demonstrated its utility in neurotransmitter release experiments, where it effectively increases gamma-aminobutyric acid release with an inhibitory concentration of 43 micromolar, providing quantitative insights into receptor-mediated neurotransmitter regulation.
The synthetic approaches developed for preparing 3-aminopropyl(ethyl)phosphinic acid hydrochloride have influenced broader methodological developments in phosphorus chemistry, particularly in the area of carbon-phosphorus bond formation and phosphinic acid ester chemistry. The compound's preparation involves sophisticated palladium-catalyzed reactions and nucleophilic addition processes that have been adapted for synthesizing related phosphinic acid derivatives. These methodological contributions have expanded the synthetic toolkit available to researchers working on phosphorus-containing natural products and pharmaceutical compounds, demonstrating the broader impact of research focused on this specific compound.
Eigenschaften
IUPAC Name |
3-aminopropyl(ethyl)phosphinic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO2P.ClH/c1-2-9(7,8)5-3-4-6;/h2-6H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQFXUJBWMPODB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CCCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClNO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of CGP 36216 hydrochloride involves the reaction of 3-aminopropylphosphinic acid with ethyl iodide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Water or ethanol
Temperature: Room temperature to reflux
Industrial production methods for CGP 36216 hydrochloride are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
CGP 36216 Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Phosphinsäurederivaten führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Phosphinderivaten führt.
Substitution: Nucleophile Substitutionsreaktionen können an der Phosphinsäuregruppe stattfinden, wobei Nucleophile wie Amine oder Alkohole die Ethylgruppe ersetzen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind:
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid
Nucleophile: Amine, Alkohole
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Phosphinsäure- und Phosphinderivate, die in verschiedenen chemischen und biologischen Anwendungen weiter verwendet werden können .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
CGP 36216 Hydrochlorid entfaltet seine Wirkung, indem es selektiv an präsynaptischen Stellen an GABA B-Rezeptoren bindet und diese antagonisiert. Diese Hemmung verhindert die Aktivierung von GABA B-Rezeptoren durch endogenes GABA, wodurch die inhibitorischen Wirkungen von GABA auf die Neurotransmitterfreisetzung reduziert werden. Zu den beteiligten molekularen Zielstrukturen gehören die GABA B-Rezeptoruntereinheiten, die Teil der G-Protein-gekoppelten Rezeptorfamilie sind. Die durch diese Antagonisierung betroffenen Pfade umfassen die Modulation des cyclic adenosine monophosphate (cAMP)-Spiegels und die Regulation der Ionenkanalaktivität.
Wirkmechanismus
CGP 36216 hydrochloride exerts its effects by selectively binding to and antagonizing GABA B receptors at presynaptic sites. This inhibition prevents the activation of GABA B receptors by endogenous GABA, thereby reducing the inhibitory effects of GABA on neurotransmitter release. The molecular targets involved include the GABA B receptor subunits, which are part of the G-protein coupled receptor family. The pathways affected by this antagonism include the modulation of cyclic adenosine monophosphate (cAMP) levels and the regulation of ion channel activity .
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on Receptor Interaction
- Group I (Methyl Substituents): Compounds like SKF97541 exhibit high GABAB receptor agonism but low GAT affinity, limiting brain penetration and reducing efficacy in peripheral applications . For example, SKF97541 decreased operant responding in pigeons at 3–10 mg/kg, but its effects were antagonized by CGP35348, a GABAB antagonist .
- This makes them candidates for reflux disease treatment.
- Ethyl Substituent Implications: The ethyl group in the target compound likely balances receptor binding and GAT interaction. Larger substituents (e.g., 4-chlorophenyl in Group II analogs) can mimic Group I activity, suggesting that alkyl chain length and steric effects critically influence pharmacological profiles .
Therapeutic Efficacy and Selectivity
- TLOSR Inhibition: Group II compounds outperform Group I in TLOSR inhibition due to GAT-mediated brain uptake, which increases central activity . For example, 3-aminopropylphosphinic acid reduced TLOSR by 70% in dogs compared to 40% for methyl-substituted analogs .
- Antagonism vs. Agonism: CGP35348, a diethoxymethyl-substituted antagonist, blocks GABAB effects at 3 µM in paired-pulse ratio experiments , highlighting the role of substituents in determining functional activity (agonist vs. antagonist).
Pharmacokinetic Considerations
- Bioavailability: Hydrochloride salts (e.g., SKF97541 hydrochloride) improve solubility, as seen in studies where SKF97541 reduced feeding behavior at lower doses than non-salt forms .
- Metabolic Stability: Ethyl groups may confer greater metabolic stability compared to methyl or hydrogen substituents, though this requires validation via pharmacokinetic studies.
Biologische Aktivität
3-Aminopropyl(ethyl)phosphinic acid; hydrochloride, also known as CGP 36216, is a phosphinic acid derivative that has garnered significant attention in pharmacological research due to its selective action on GABA_B receptors. This compound plays a crucial role in neurotransmission and has potential therapeutic implications for various neurological disorders.
- Molecular Formula : CHN OP
- Molecular Weight : Approximately 151.14 g/mol
- Structure : Contains an amino group and a phosphinic acid functional group, enhancing its solubility and stability in aqueous solutions.
3-Aminopropyl(ethyl)phosphinic acid acts primarily as an agonist at the GABA_B receptor, which is integral to inhibitory neurotransmission within the central nervous system. The mechanism involves:
- Binding Affinity : It selectively binds to presynaptic GABA_B receptors, inhibiting the binding of GABA, which leads to increased neuronal excitability.
- Physiological Effects : By blocking GABA_B receptor activation, it can influence various physiological processes such as anxiety modulation, pain perception, and muscle tone regulation.
Biological Activity
The biological activity of 3-aminopropyl(ethyl)phosphinic acid has been extensively studied:
- Neuroscience Research : It serves as a valuable tool for investigating the roles of GABA_B receptors in neurological conditions such as anxiety and trauma-related disorders.
- Therapeutic Potential : Research indicates its potential in developing treatments for conditions linked to dysregulated GABAergic signaling.
Research Findings
Numerous studies have highlighted the biological significance of this compound:
- Selectivity for Presynaptic Receptors : CGP 36216 exhibits minimal activity at postsynaptic GABA_B receptors, making it a selective agent for studying presynaptic mechanisms without affecting postsynaptic signaling.
- Impact on Neuronal Activity : Inhibition of GABA_B receptors by CGP 36216 has been shown to increase neurotransmitter release, leading to heightened neuronal activity in specific brain regions.
Case Studies
Several case studies illustrate the applications and effects of 3-aminopropyl(ethyl)phosphinic acid:
- Anxiety Disorders :
- A study demonstrated that administration of CGP 36216 in animal models resulted in reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
- Pain Perception :
- Research indicated that blocking GABA_B receptors with CGP 36216 could alter pain thresholds in experimental models, highlighting its role in pain modulation.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 3-Aminopropyl(ethyl)phosphinic acid | Agonist at GABA_B receptors | Selective presynaptic action |
| CGP-36216 | Antagonist at GABA_B receptors | Minimal postsynaptic activity |
| (3-Aminopropyl)(methyl)phosphinic Acid | Similar structure but less potent | Variability in receptor interaction |
| (3-Aminopropyl)(ethoxy)phosphinic Acid | Potential enzyme inhibitor | Reactivity due to functional groups |
Q & A
Q. How can synthesis of 3-aminopropyl(ethyl)phosphinic acid hydrochloride be optimized to improve yield and purity?
Methodological Answer: Optimization involves strict control of reaction conditions, including inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of sensitive phosphinic acid groups. Temperature modulation (e.g., −10°C to 25°C) during coupling reactions minimizes side products. Purification via recrystallization or chromatography (e.g., reverse-phase HPLC with acetonitrile/water gradients) ensures high purity. Use of hydrochloride salt formation in the final step enhances stability and solubility .
Q. What analytical techniques are essential for structural characterization of this compound?
Methodological Answer: Combine multiple techniques:
- Nuclear Magnetic Resonance (NMR): ¹H/³¹P NMR to confirm phosphinic acid moiety and alkyl chain integrity.
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 196.1).
- X-ray Crystallography: For absolute stereochemical confirmation if crystalline derivatives are obtainable.
- Elemental Analysis: Validate stoichiometry of the hydrochloride salt (C:H:N:Cl ratios) .
Advanced Research Questions
Q. How can researchers ensure enantiomeric purity in asymmetric synthesis of this compound?
Methodological Answer: Use chiral auxiliaries or catalysts (e.g., palladium complexes with BINAP ligands) during key steps. Analyze enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol mobile phase) or derivatization with chiral reagents (e.g., Mosher’s acid chloride) followed by ¹H NMR. Absolute configuration is confirmed by comparing optical rotation with literature values .
Q. What experimental strategies mitigate discrepancies in reported biological activity (e.g., GABAB receptor affinity)?
Methodological Answer: Contradictions often arise from:
- Impurity profiles: Validate purity (>98%) via orthogonal methods (HPLC, LC-MS).
- Assay variability: Standardize cell-based assays (e.g., HEK293 cells expressing GABAB receptors) with internal controls (e.g., baclofen as a reference agonist).
- Salt form differences: Compare hydrochloride vs. free base activity using radioligand binding assays (³H-CGP54626 displacement) .
Q. How does the hydrochloride salt influence stability and solubility in aqueous vs. organic media?
Methodological Answer: The hydrochloride form enhances aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) by increasing polarity. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. In organic solvents (e.g., DMSO), the free base may precipitate; thus, store lyophilized at −20°C under desiccation .
Q. What computational approaches predict interactions of this compound with biological targets?
Methodological Answer: Perform molecular docking (AutoDock Vina) using GABAB receptor crystal structures (PDB: 4MS3). Molecular dynamics simulations (GROMACS) assess binding stability (RMSD <2 Å over 100 ns). Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with Ser246, hydrophobic contacts with Phe549) .
Data Contradiction Analysis
Q. How should researchers address conflicting data on metabolic stability in hepatic microsomes?
Methodological Answer: Re-evaluate experimental parameters:
- Microsome source: Compare human vs. rodent microsomes (species-specific CYP450 activity).
- Incubation conditions: Control NADPH regeneration systems and pre-incubation times.
- Analytical sensitivity: Use LC-MS/MS with stable isotope-labeled internal standards (e.g., d4-analog) for quantification .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₅H₁₃ClNO₂P | |
| Solubility (PBS, pH 7.4) | 52 mg/mL | |
| logP (Hydrochloride) | −1.2 (calculated via ChemAxon) |
Q. Table 2. Common Analytical Parameters for Purity Assessment
| Method | Column/Parameters | Acceptance Criteria |
|---|---|---|
| HPLC | C18, 0.1% TFA in H₂O/MeCN gradient | Purity ≥98% (λ=214 nm) |
| LC-MS | ESI+, m/z 196.1 [M+H]+ | Isotopic match ≥95% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
